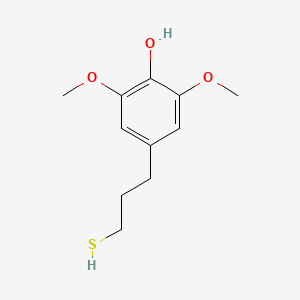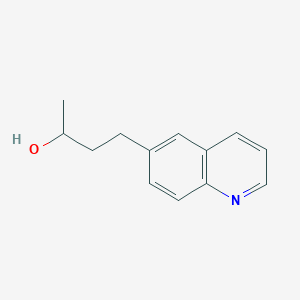
(3r)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3r)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a brominated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3r)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the bromination of tetrahydroisoquinoline derivatives followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position. The carboxylation step can be achieved using carbon dioxide under high pressure or through the use of carboxylating reagents such as carbonyl diimidazole.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(3r)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the parent tetrahydroisoquinoline.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include quinoline derivatives, de-brominated tetrahydroisoquinoline, and various substituted isoquinoline compounds.
科学的研究の応用
(3r)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in the development of novel organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (3r)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine substituent enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The carboxylic acid group can form hydrogen bonds with target proteins, further stabilizing the compound-protein complex.
類似化合物との比較
Similar Compounds
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, making it less polar and potentially less bioactive.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Lacks the bromine substituent, which may reduce its binding affinity to certain targets.
7-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Similar in structure but with a chlorine atom instead of bromine, which can alter its reactivity and biological activity.
Uniqueness
The presence of both the bromine substituent and the carboxylic acid group in (3r)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid makes it unique, providing a balance of hydrophobic and hydrophilic properties that enhance its versatility in chemical reactions and biological interactions.
特性
分子式 |
C10H10BrNO2 |
|---|---|
分子量 |
256.10 g/mol |
IUPAC名 |
(3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m1/s1 |
InChIキー |
MRRCQSLPXUIPDE-SECBINFHSA-N |
異性体SMILES |
C1[C@@H](NCC2=C1C=CC(=C2)Br)C(=O)O |
正規SMILES |
C1C(NCC2=C1C=CC(=C2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Tert-butoxy)methyl]-2-methyloxirane](/img/structure/B13580117.png)


![6-Methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13580139.png)


![6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid](/img/structure/B13580153.png)



![(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol](/img/structure/B13580165.png)

![2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B13580172.png)
